3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Overview
Description
3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of coumarin and thiazole. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method starts with the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thioureas. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .
An alternative method involves the reaction of ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with various arylthioureas in ethanol under mild conditions . This method is noted for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. The use of green chemistry principles, such as employing biosynthetically prepared catalysts and renewable solvents like poly(ethylene) glycol-600, can enhance the sustainability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(2-phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one}
- 3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Uniqueness
3-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its uniqueness by affecting its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-(2-bromoanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYQWZFXYHUBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.